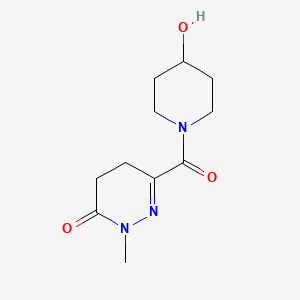
6-(4-羟基哌啶-1-羰基)-2-甲基-2,3,4,5-四氢哒嗪-3-酮
描述
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound with a molecular weight of 239.27 g/mol. It is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carbonyl group, as well as a pyridazinone ring.
科学研究应用
This compound has a range of applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biological studies to understand protein interactions.
Industry: It can be utilized in the production of advanced materials and chemicals.
准备方法
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include strong bases, such as sodium hydride, and various coupling agents to facilitate the formation of the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.
相似化合物的比较
Piperidine derivatives
Pyridazinone analogs
Other hydroxyl-substituted piperidines
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one
- CAS Number : 1156143-25-7
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 250.31 g/mol
Research indicates that compounds with a similar structural framework often interact with various neurotransmitter systems. The presence of the hydroxypiperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.
Antidepressant-like Effects
A study investigating the antidepressant potential of related piperidine derivatives found that these compounds exhibited significant activity in animal models. The mechanism was attributed to the modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways. The hydroxyl group on the piperidine ring enhances binding affinity to these receptors, suggesting that 6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one may exhibit similar effects .
Neuroprotective Properties
Neuroprotective effects have been observed in piperidine derivatives against oxidative stress-induced neuronal damage. The antioxidant properties can be linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells . This suggests a potential therapeutic application in neurodegenerative diseases.
Antinociceptive Activity
Preliminary studies on related compounds have shown antinociceptive effects in animal models. The mechanism may involve the modulation of pain pathways through opioid receptor interactions or inhibition of inflammatory mediators . Further investigation into the specific activity of 6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is warranted.
Case Studies
- Antidepressant Activity : In a controlled study involving rodent models subjected to stress-induced depression, administration of piperidine derivatives resulted in a significant reduction in depressive-like behaviors compared to control groups .
- Neuroprotection : In vitro studies demonstrated that compounds similar to 6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one could protect neuronal cells from hydrogen peroxide-induced apoptosis by upregulating antioxidant enzymes .
Data Table
属性
IUPAC Name |
6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-10(16)3-2-9(12-13)11(17)14-6-4-8(15)5-7-14/h8,15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNPSFJVZIODMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















